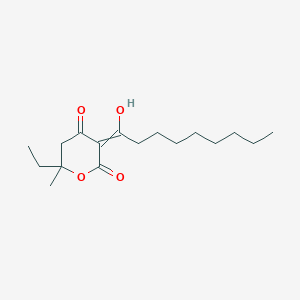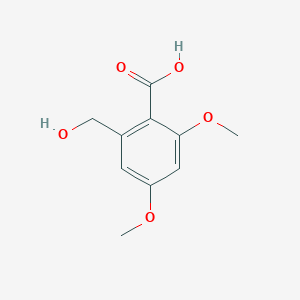![molecular formula C20H22N2O B14389263 N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine CAS No. 89707-26-6](/img/structure/B14389263.png)
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a unique structure with an isoquinoline moiety, which is a bicyclic aromatic compound, and an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).
Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkyl halide under basic conditions to form the ether linkage.
Amine Alkylation: Finally, the compound undergoes N,N-dimethylation using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) to introduce the dimethylamine group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert any double bonds or carbonyl groups to their corresponding saturated forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or ether sites using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Saturated amine or ether derivatives.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may bind to aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine: Unique due to its specific isoquinoline structure and ether linkage.
N,N-Dimethyl-2-[(6-methyl-1-phenylquinolin-3-yl)oxy]ethan-1-amine: Similar but with a quinoline instead of an isoquinoline moiety.
N,N-Dimethyl-2-[(6-methyl-1-phenylpyridin-3-yl)oxy]ethan-1-amine: Similar but with a pyridine ring.
Uniqueness
The uniqueness of this compound lies in its isoquinoline structure, which imparts distinct chemical and biological properties compared to other related compounds. The presence of the ether linkage also contributes to its unique reactivity and interaction with molecular targets.
特性
CAS番号 |
89707-26-6 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-(6-methyl-1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-9-10-18-17(13-15)14-19(23-12-11-22(2)3)21-20(18)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3 |
InChIキー |
KMXFBGVUQZXNCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


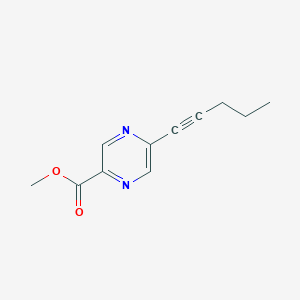
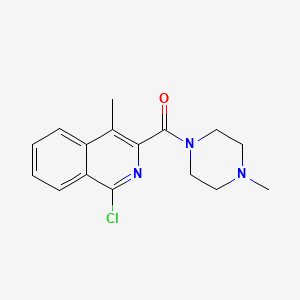
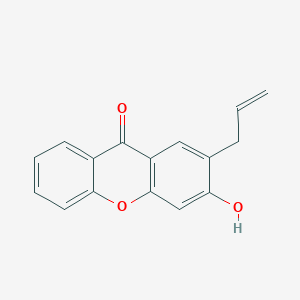
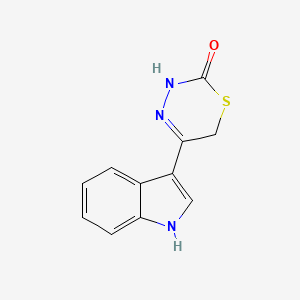
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
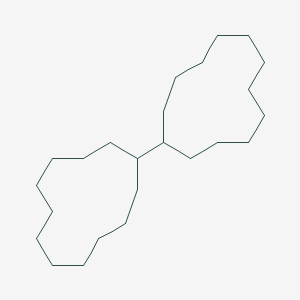
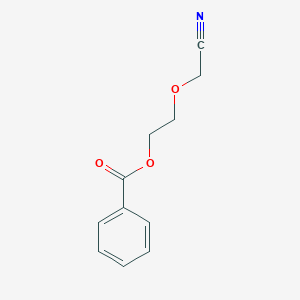
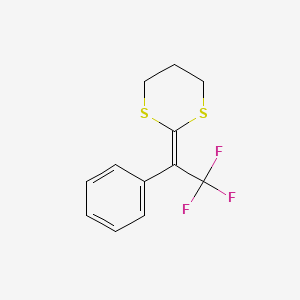
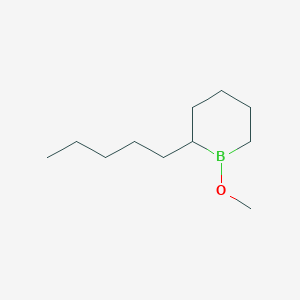
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

